N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide
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Overview
Description
N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide is a complex organic compound that features a benzimidazole moiety linked to a cyclopentapyrazole structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide typically involves the formation of the benzimidazole ring followed by the construction of the cyclopentapyrazole moiety. The process often starts with the condensation of o-phenylenediamine with a suitable aldehyde to form the benzimidazole core.
Industrial Production Methods
Industrial production methods for this compound would likely involve scalable synthetic routes that ensure high yield and purity. These methods may include continuous flow synthesis, which allows for better control over reaction conditions and scalability. Additionally, the use of automated synthesis platforms can enhance reproducibility and efficiency in large-scale production .
Chemical Reactions Analysis
Types of Reactions
N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The benzimidazole moiety can be oxidized under specific conditions to form corresponding N-oxides.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzimidazole and cyclopentapyrazole rings
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates and selectivity .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structure allows it to interact with biological macromolecules, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications include antimicrobial, anticancer, and anti-inflammatory activities.
Industry: It can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties .
Mechanism of Action
The mechanism of action of N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole moiety can bind to active sites of enzymes, inhibiting their activity and leading to therapeutic effects. Additionally, the compound may interact with cellular pathways, modulating signal transduction and gene expression .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzimidazole derivatives and cyclopentapyrazole analogs, such as:
- 1-{4-[(3S)-3-(1-Methyl-1H-benzimidazol-2-yl)-1-pyrrolidinyl]-1-piperidinyl}ethanone
- Fenbendazole
- Thiabendazole
- Albendazole
Uniqueness
N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide is unique due to its combined benzimidazole and cyclopentapyrazole structures, which confer distinct chemical and biological properties. This dual functionality enhances its potential for diverse applications in medicinal chemistry and materials science .
Properties
Molecular Formula |
C16H17N5O |
---|---|
Molecular Weight |
295.34 g/mol |
IUPAC Name |
N-[(1-methylbenzimidazol-2-yl)methyl]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide |
InChI |
InChI=1S/C16H17N5O/c1-21-13-8-3-2-6-12(13)18-14(21)9-17-16(22)15-10-5-4-7-11(10)19-20-15/h2-3,6,8H,4-5,7,9H2,1H3,(H,17,22)(H,19,20) |
InChI Key |
VCGZVTPMCDKQBL-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1CNC(=O)C3=NNC4=C3CCC4 |
Origin of Product |
United States |
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